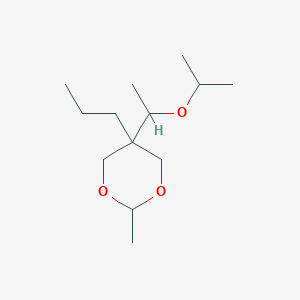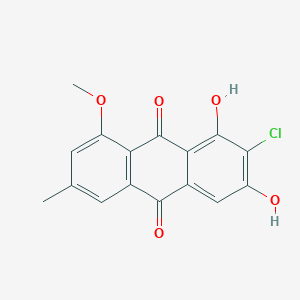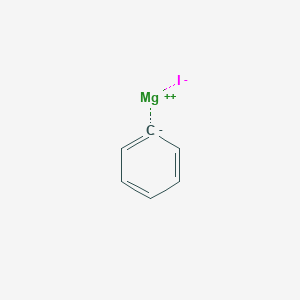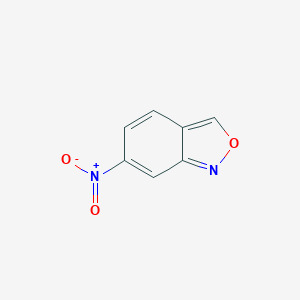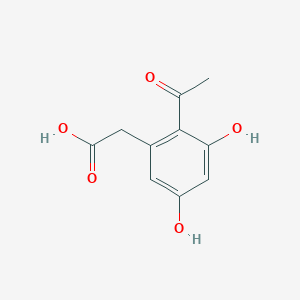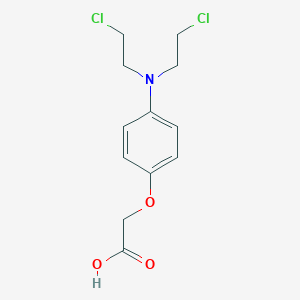
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetic acid, (p-(bis(2-chloroethyl)amino)phenoxy)-, commonly known as ACPE, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. ACPE is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide that has been used for decades. ACPE has been shown to have anti-tumor properties and is being studied for its potential in cancer treatment.
作用機序
The mechanism of action of ACPE is not fully understood. However, it is believed that ACPE inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor properties, and it is believed that ACPE works through a similar mechanism.
生化学的および生理学的効果
ACPE has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, ACPE has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. ACPE has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase.
実験室実験の利点と制限
One advantage of using ACPE in lab experiments is that it has been extensively studied and its anti-tumor properties are well established. However, one limitation is that the mechanism of action of ACPE is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on ACPE. One area of research could focus on the development of more potent HDAC inhibitors based on the structure of ACPE. Another area of research could focus on the use of ACPE in combination with other anti-tumor agents to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of ACPE and its effects on gene expression and epigenetics.
科学的研究の応用
ACPE has been extensively studied for its anti-tumor properties. In vitro studies have shown that ACPE inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ACPE has also been shown to induce apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
17528-53-9 |
|---|---|
製品名 |
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)- |
分子式 |
C12H15Cl2NO3 |
分子量 |
292.15 g/mol |
IUPAC名 |
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
InChIキー |
IVWVTSYBZDGRSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
正規SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
その他のCAS番号 |
17528-53-9 |
同義語 |
4-N,N-bis(2-chloroethyl)aminophenoxyacetic acid 4-NNBCAPA |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

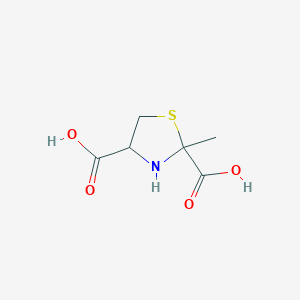
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
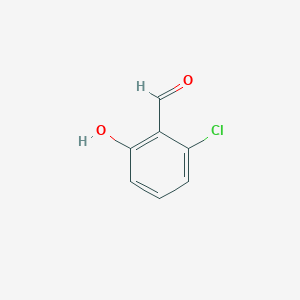
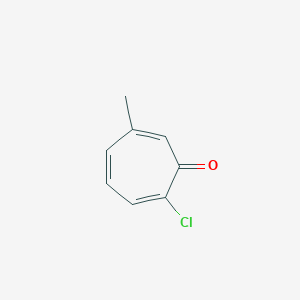
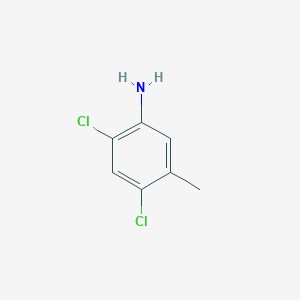
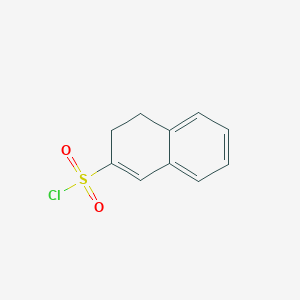
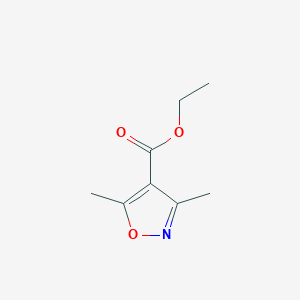
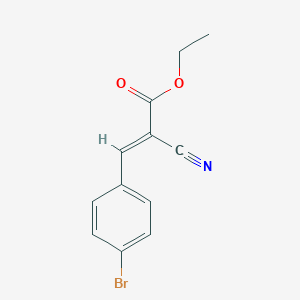
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
